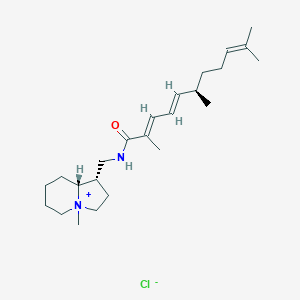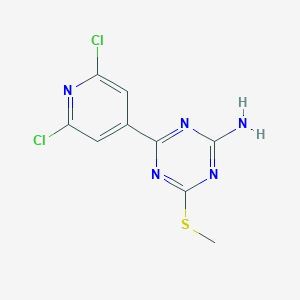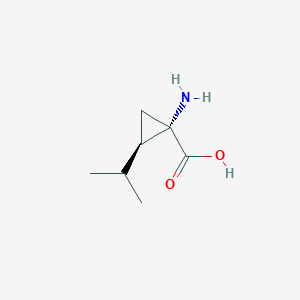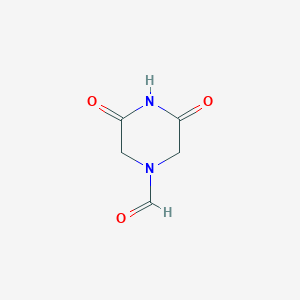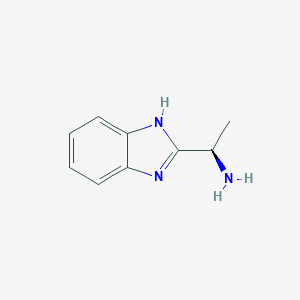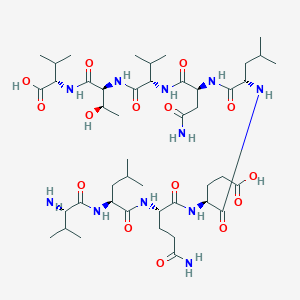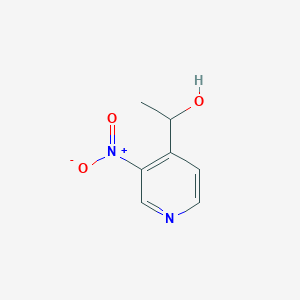
1-(3-Nitropyridin-4-yl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Nitropyridin-4-yl)ethanol, also known as NPE, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. NPE is a nitro-substituted alcohol that is used as a precursor for the synthesis of various compounds, including pharmaceuticals, agrochemicals, and materials.
Wirkmechanismus
The mechanism of action of 1-(3-Nitropyridin-4-yl)ethanol is not fully understood. However, it is believed that 1-(3-Nitropyridin-4-yl)ethanol acts by inhibiting the activity of certain enzymes in the body, which leads to the disruption of various metabolic pathways.
Biochemische Und Physiologische Effekte
1-(3-Nitropyridin-4-yl)ethanol has been shown to have various biochemical and physiological effects in the body. In vitro studies have shown that 1-(3-Nitropyridin-4-yl)ethanol has anti-inflammatory, antioxidant, and antitumor properties. In vivo studies have shown that 1-(3-Nitropyridin-4-yl)ethanol has analgesic and antipyretic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-(3-Nitropyridin-4-yl)ethanol in lab experiments is its ease of synthesis. 1-(3-Nitropyridin-4-yl)ethanol can be synthesized using simple and readily available starting materials. Another advantage of using 1-(3-Nitropyridin-4-yl)ethanol is its versatility. 1-(3-Nitropyridin-4-yl)ethanol can be used as a precursor for the synthesis of various compounds, making it a valuable tool in various fields of research. However, one of the limitations of using 1-(3-Nitropyridin-4-yl)ethanol in lab experiments is its potential toxicity. 1-(3-Nitropyridin-4-yl)ethanol is a nitro-substituted compound, which makes it potentially toxic to living organisms. Therefore, caution should be exercised when handling 1-(3-Nitropyridin-4-yl)ethanol in lab experiments.
Zukünftige Richtungen
There are several future directions for the research on 1-(3-Nitropyridin-4-yl)ethanol. One of the future directions is the development of new synthetic methodologies for the synthesis of 1-(3-Nitropyridin-4-yl)ethanol and its derivatives. Another future direction is the exploration of the potential applications of 1-(3-Nitropyridin-4-yl)ethanol in various fields, including medicinal chemistry, materials science, and agrochemistry. Furthermore, the mechanism of action of 1-(3-Nitropyridin-4-yl)ethanol should be further investigated to gain a better understanding of its biochemical and physiological effects. Finally, the potential toxicity of 1-(3-Nitropyridin-4-yl)ethanol should be further evaluated to ensure its safe use in lab experiments.
Synthesemethoden
The synthesis of 1-(3-Nitropyridin-4-yl)ethanol involves the reaction of 3-nitropyridine-4-carbaldehyde with ethylene glycol in the presence of a catalyst. The reaction is carried out under mild conditions and yields 1-(3-Nitropyridin-4-yl)ethanol as the primary product.
Wissenschaftliche Forschungsanwendungen
1-(3-Nitropyridin-4-yl)ethanol has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and agrochemistry. In medicinal chemistry, 1-(3-Nitropyridin-4-yl)ethanol has been used as a precursor for the synthesis of various pharmaceuticals, including antitumor agents, anti-inflammatory agents, and antibacterial agents. In materials science, 1-(3-Nitropyridin-4-yl)ethanol has been used as a key building block for the synthesis of various polymers and materials with unique properties. In agrochemistry, 1-(3-Nitropyridin-4-yl)ethanol has been used as a precursor for the synthesis of various agrochemicals, including herbicides and insecticides.
Eigenschaften
IUPAC Name |
1-(3-nitropyridin-4-yl)ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3/c1-5(10)6-2-3-8-4-7(6)9(11)12/h2-5,10H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXAQKEXIDDTOFO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=NC=C1)[N+](=O)[O-])O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Nitropyridin-4-yl)ethanol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl benzo[d]thiazol-2-ylcarbamate](/img/structure/B65964.png)
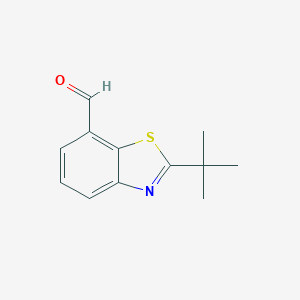

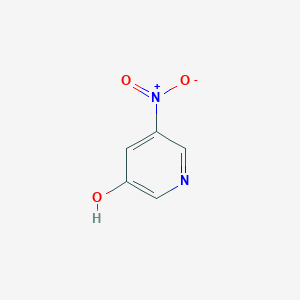
![3-[(E)-2-Pyridin-2-ylvinyl]aniline](/img/structure/B65977.png)
